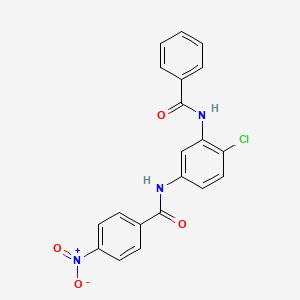

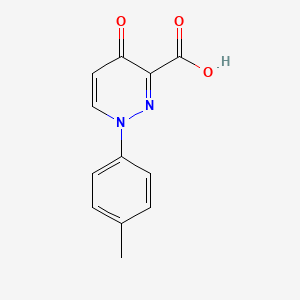

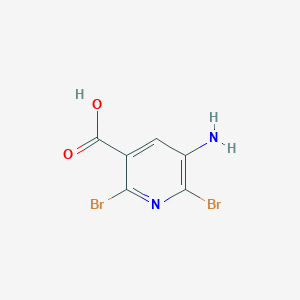

![molecular formula C17H21NO5S B2481704 (E)-3-(苯并[d][1,3]二氧杂环戊-5-基)-N-((3-(2-羟基乙氧基)四氢噻吩-3-基)甲基)丙烯酰胺 CAS No. 2321332-94-7](/img/structure/B2481704.png)

(E)-3-(苯并[d][1,3]二氧杂环戊-5-基)-N-((3-(2-羟基乙氧基)四氢噻吩-3-基)甲基)丙烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The study of acrylamide derivatives, including those incorporating benzo[d][1,3]dioxol and tetrahydrothiophen motifs, is significant in various fields of chemistry and material science. These compounds are known for their diverse applications, ranging from materials science to pharmaceutical research, due to their unique chemical properties and structural versatility.

Synthesis Analysis

The synthesis of acrylamide derivatives typically involves multistep synthetic routes, including condensation, acylation, and polymerization reactions. For instance, Kumara et al. (2018) detailed the synthesis of a novel pyrazole derivative incorporating a benzo[d][1,3]dioxol moiety, highlighting the use of elemental analysis, FT-IR, NMR, MS, and UV-visible spectra for characterization, and X-ray diffraction for structure confirmation (Kumara et al., 2018).

Molecular Structure Analysis

X-ray crystallography is a common technique for determining the molecular structure of acrylamide derivatives, providing insights into their conformation, bonding, and stereochemistry. The study by Kumara et al. (2018) is an example where single-crystal X-ray diffraction was utilized to confirm the molecular structure of a synthesized compound.

Chemical Reactions and Properties

Acrylamide derivatives engage in various chemical reactions, including polymerization and cycloaddition, influenced by their functional groups. The controlled radical polymerization of an acrylamide containing l-phenylalanine moiety via RAFT (reversible addition−fragmentation chain transfer) was explored by Mori et al. (2005), showcasing the synthesis of polymers with narrow polydispersity and controlled molecular weight (Mori et al., 2005).

科学研究应用

丙烯酰胺研究概述

丙烯酰胺是一种具有工业和食品相关意义的化合物,由于其存在于烹饪食品中以及其潜在的健康影响,已被广泛研究。研究涵盖了从其化学和生物化学到其安全性以及减少其形成和毒性的方法的广泛领域。

化学和生物化学

丙烯酰胺在食品加工过程中通过美拉德反应形成,这促使对其化学和生物化学进行调查,重点是了解其生成并探索减少其在食品产品中存在的策略。研究涵盖了其形成机制的分析,包括天冬氨酸和还原糖的作用,以及通过工艺优化和使用添加剂或酶处理来探索减轻技术(Friedman, 2003)。

安全性和毒理学研究

对丙烯酰胺的安全性和毒理学方面进行了严格评估,研究其对神经毒性、遗传毒性、致癌性和生殖影响。神经毒性是人类在高暴露水平下已经证实的效应,研究表明基于动物模型,可能存在致癌性和生殖毒性的潜在风险。这些问题需要持续的研究来澄清丙烯酰胺对健康的影响,并制定减少暴露的策略(Pennisi et al., 2013)。

减轻和风险评估

为减少食品中丙烯酰胺的形成而进行的努力已经导致了各种策略,从选择低前体成分到优化烹饪过程。研究继续完善这些方法并评估它们在减少膳食丙烯酰胺暴露方面的有效性,同时不影响食品质量和安全性。对这些方法的全面评估对于为工业和消费者制定实用建议至关重要(Pedreschi et al., 2014)。

属性

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO5S/c19-6-7-23-17(5-8-24-11-17)10-18-16(20)4-2-13-1-3-14-15(9-13)22-12-21-14/h1-4,9,19H,5-8,10-12H2,(H,18,20)/b4-2+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKYUELGEXLDPL-DUXPYHPUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1(CNC(=O)C=CC2=CC3=C(C=C2)OCO3)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSCC1(CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

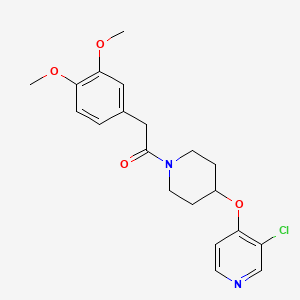

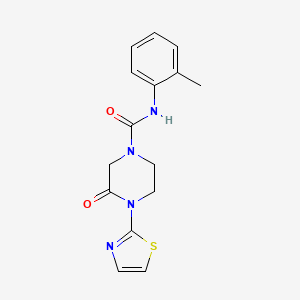

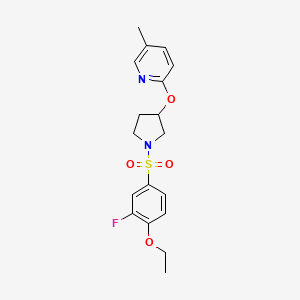

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2481632.png)

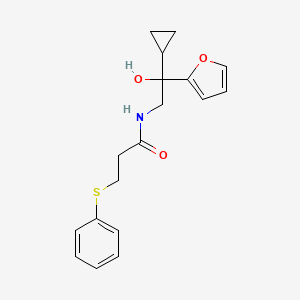

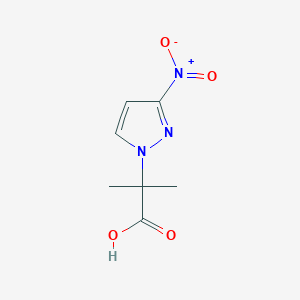

![(E)-N,N-dimethyl-N'-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide](/img/structure/B2481639.png)

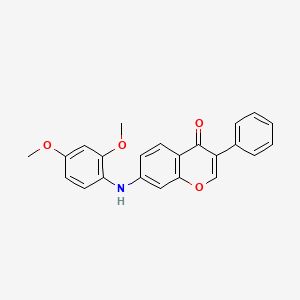

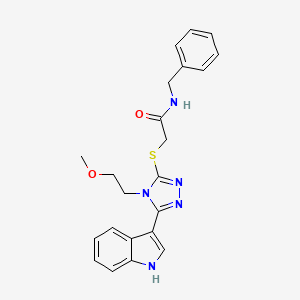

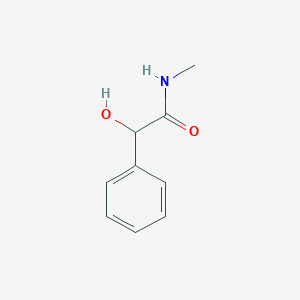

![2-[[1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B2481644.png)